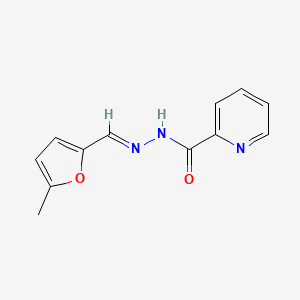![molecular formula C14H11Cl2N3O B11665039 N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11665039.png)
N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]ピリジン-2-カルボヒドラジドは、ヒドラゾンのクラスに属する化学化合物です。この化合物は、ピリジン環、カルボヒドラジド基、および2,4-ジクロロフェニル部分の存在によって特徴付けられます。その潜在的な生物学的および化学的特性により、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]ピリジン-2-カルボヒドラジドの合成は、通常、2,4-ジクロロベンズアルデヒドとピリジン-2-カルボヒドラジドとの縮合反応を伴います。反応は通常、エタノール溶媒中、還流条件下で行われます。反応混合物を加熱してヒドラゾン結合の形成を促進し、生成物はその後、濾過および再結晶によって単離されます。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボでの合成のスケールアップを伴います。これには、収率と純度を高くするために反応条件を最適化することと、結晶化やクロマトグラフィーなどの効率的な精製技術を実装することが含まれます。
化学反応の分析
反応の種類
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]ピリジン-2-カルボヒドラジドは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換することができます。
置換: 塩素化芳香族環は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で芳香族環上の塩素原子を置換するために使用できます。
主要な生成物
酸化: ヒドラゾンの酸化誘導体。
還元: ヒドラジン誘導体。
置換: 塩素原子を様々な官能基で置換した置換芳香族化合物。
科学的研究の応用
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]ピリジン-2-カルボヒドラジドは、科学研究においていくつかの応用があります。
化学: 配位化学におけるリガンドとして、金属錯体を形成するために使用されます。
生物学: その潜在的な抗菌性および抗癌特性について調査されています。
医学: その生物活性特性により、創薬における潜在的な用途について研究されています。
作用機序
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]ピリジン-2-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。生物系では、酵素や受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる可能性があります。
類似化合物の比較
類似化合物
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]ベンゾヒドラジド: ピリジン環ではなくベンゼン環を持つ類似の構造。
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]チオセミカルバジド: カルボヒドラジド基ではなく、チオセミカルバジド基を含む。
独自性
N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]ピリジン-2-カルボヒドラジドは、ピリジン環の存在により、金属イオンとの配位能力が向上し、異なる環構造を持つ類似化合物と比較して、生物活性を高める可能性があるため、独特です。
類似化合物との比較
Similar Compounds
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]benzohydrazide: Similar structure but with a benzene ring instead of a pyridine ring.
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiosemicarbazide: Contains a thiosemicarbazide group instead of a carbohydrazide group.
Uniqueness
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to the presence of the pyridine ring, which can enhance its coordination ability with metal ions and potentially increase its biological activity compared to similar compounds with different ring structures.
特性
分子式 |
C14H11Cl2N3O |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O/c1-9(11-6-5-10(15)8-12(11)16)18-19-14(20)13-4-2-3-7-17-13/h2-8H,1H3,(H,19,20)/b18-9+ |
InChIキー |
CWQMJGHZLOEPSI-GIJQJNRQSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)


![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664987.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664993.png)
![3-(4-fluorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664994.png)

![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665016.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665020.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665023.png)
![ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665031.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11665042.png)
